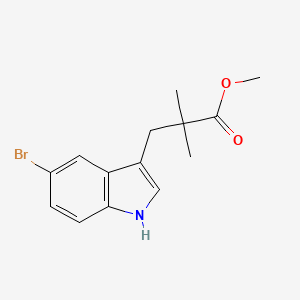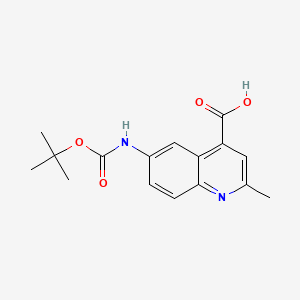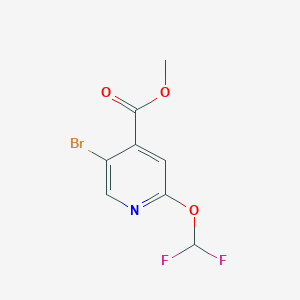
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the bromine atom in the indole ring and the ester functional group in the propanoate moiety makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
Formation of the Ester: The brominated indole is then reacted with a suitable esterifying agent, such as methyl 2,2-dimethylpropanoate, under acidic or basic conditions to form the desired ester product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential anticancer and anti-inflammatory effects.
5-Bromoindole: A simpler brominated indole that serves as a precursor for various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16BrNO2 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,13(17)18-3)7-9-8-16-12-5-4-10(15)6-11(9)12/h4-6,8,16H,7H2,1-3H3 |
Clé InChI |
LFGNSSRFTBYVID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)



![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)


![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)

